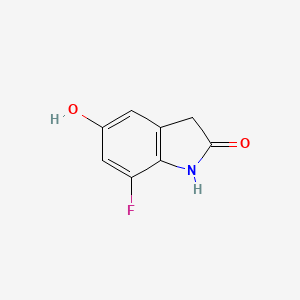![molecular formula C25H25N3O3 B15131579 [4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate CAS No. 1965309-71-0](/img/structure/B15131579.png)
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate is a complex organic compound that features a piperazine ring substituted with benzamide and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The benzamide group can be introduced through an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine. The final step involves the esterification of the phenyl group with acetic anhydride under acidic conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzamide group, converting it to a benzylamine derivative.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of [4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to bind to serotonin and dopamine receptors, modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects in neurological conditions .
類似化合物との比較
Similar Compounds
- [4-(4-phenylpiperidin-1-yl)benzenesulfonylamino] acetic acid
- Piperacillin
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Unlike other piperazine derivatives, it combines the structural features of benzamide and phenyl acetate, potentially offering a broader range of biological activities and therapeutic applications.
特性
CAS番号 |
1965309-71-0 |
|---|---|
分子式 |
C25H25N3O3 |
分子量 |
415.5 g/mol |
IUPAC名 |
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate |
InChI |
InChI=1S/C25H25N3O3/c1-19(29)31-24-13-11-23(12-14-24)28-17-15-27(16-18-28)22-9-7-21(8-10-22)26-25(30)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,26,30) |
InChIキー |
MHOVHVCBZVSYJT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


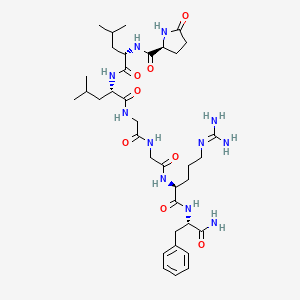
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
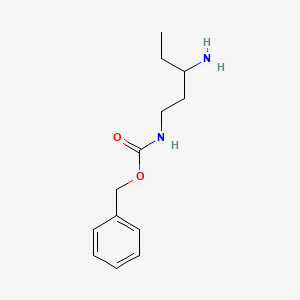
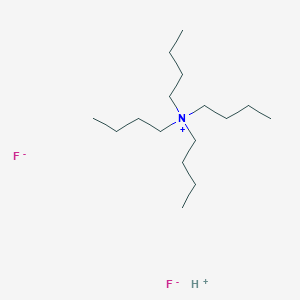
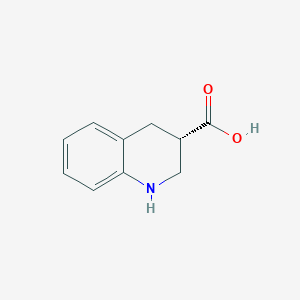
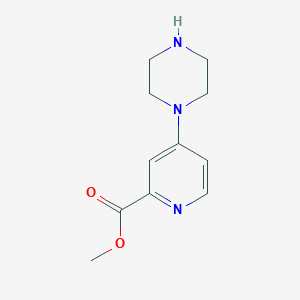
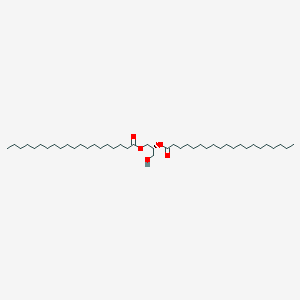

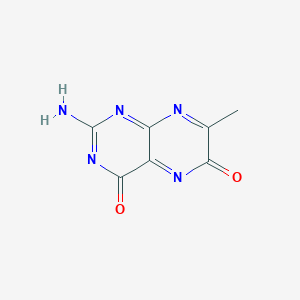
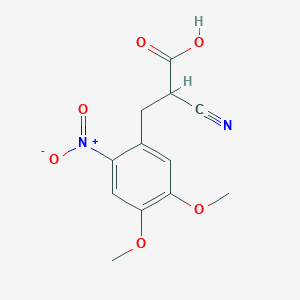
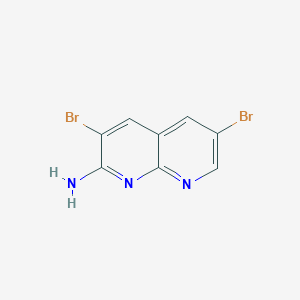
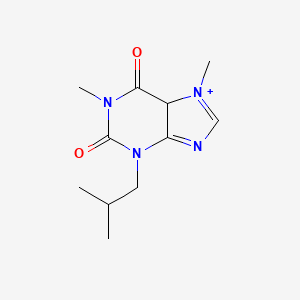
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B15131607.png)
